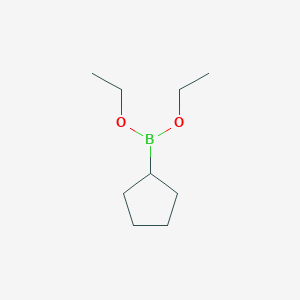

Diethyl cyclopentylboronate

説明

シクロペンチルボロン酸ジエチルは、シクロペンチル基と2つのエチル基に結合したホウ素原子を特徴とする有機ホウ素化合物です。

2. 製法

合成経路と反応条件: シクロペンチルボロン酸ジエチルは、シクロペンチルボロン酸とボロン酸ジエチルとの反応により合成できます。この反応は通常、ボロン酸エステルの形成を促進するために、水酸化ナトリウムなどの塩基を使用します。反応は、ボロン酸エステルの加水分解を防ぐために、無水条件下で行われます。

工業的製造方法: 工業的には、シクロペンチルボロン酸ジエチルの製造は、安定した反応条件と高い収率を確保するために、連続式反応器を使用する場合があります。自動化システムの使用は、合成に必要な無水環境の維持にも役立ちます。

反応の種類:

酸化: シクロペンチルボロン酸ジエチルは、酸化反応を起こして、ボロン酸またはボロン酸エステルを形成することができます。

還元: 有機合成において有用な還元剤であるボロハイドライドを形成するために、還元することができます。

置換: この化合物は、エチル基が他のアルキル基またはアリール基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過ホウ酸ナトリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 炭酸カリウムなどの塩基の存在下でのハロアルカンまたはハロアリールは、一般的な試薬です。

生成される主な生成物:

酸化: シクロペンチルボロン酸またはシクロペンチルボロン酸エステル。

還元: シクロペンチルボロハイドライド。

置換: 導入された置換基に応じて、様々な置換ボロン酸塩。

特性

CAS番号 |

86595-43-9 |

|---|---|

分子式 |

C9H19BO2 |

分子量 |

170.06 g/mol |

IUPAC名 |

cyclopentyl(diethoxy)borane |

InChI |

InChI=1S/C9H19BO2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |

InChIキー |

XKEMEDKXQOUJFV-UHFFFAOYSA-N |

正規SMILES |

B(C1CCCC1)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Diethyl cyclopentylboronate can be synthesized through the reaction of cyclopentylboronic acid with diethyl borate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the boronate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester.

Industrial Production Methods: In an industrial setting, the production of diethyl cyclopentylboronate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the synthesis.

Types of Reactions:

Oxidation: Diethyl cyclopentylboronate can undergo oxidation reactions to form boronic acids or borate esters.

Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.

Substitution: The compound can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are typical reagents.

Major Products Formed:

Oxidation: Cyclopentylboronic acid or cyclopentylborate esters.

Reduction: Cyclopentylborohydride.

Substitution: Various substituted boronates depending on the substituent introduced.

科学的研究の応用

シクロペンチルボロン酸ジエチルは、科学研究においていくつかの応用があります:

化学: 複雑な有機分子の合成に不可欠な、炭素-炭素結合を形成する鈴木-宮浦カップリング反応に使用されます。

生物学: この化合物は、イメージングや診断目的で生体分子を標識するために使用できます。

産業: シクロペンチルボロン酸ジエチルは、ユニークな特性を持つポリマーや材料の製造に使用されます。

作用機序

鈴木-宮浦カップリングにおけるシクロペンチルボロン酸ジエチルの作用機序は、パラジウム-ホウ素錯体の形成を伴います。この錯体は、シクロペンチル基をパラジウム触媒に移動させるのを促進し、次にアリールまたはビニルハロゲン化物とカップリングして、新しい炭素-炭素結合を形成します。分子標的はパラジウム触媒とハロゲン化物基質であり、経路は酸化付加、トランスメタル化、還元脱離のステップを伴います。

類似化合物:

ボロン酸ジエチル: 構造は似ていますが、シクロペンチル基がありません。

シクロペンチルボロン酸: シクロペンチル基を含みますが、エチル基がありません。

シクロペンチルボロハイドライド: シクロペンチルボロン酸塩の還元形態。

独自性: シクロペンチルボロン酸ジエチルは、シクロペンチル基とエチル基の両方があるため、他のボロン酸塩とは異なる反応性と安定性を示します。この組み合わせにより、立体および電子特性の両方が重要な特定の有機合成用途において特に有用になります。

類似化合物との比較

Diethyl boronate: Similar in structure but lacks the cyclopentyl group.

Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the ethyl groups.

Cyclopentylborohydride: A reduced form of cyclopentylboronate.

Uniqueness: Diethyl cyclopentylboronate is unique due to the presence of both the cyclopentyl and ethyl groups, which provide distinct reactivity and stability compared to other boronates. This combination makes it particularly useful in specific organic synthesis applications where both steric and electronic properties are important.

生物活性

Diethyl cyclopentylboronate (DECB) is a boron-containing compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Diethyl Cyclopentylboronate

Diethyl cyclopentylboronate is classified as a boronic ester, which plays a significant role in organic synthesis and medicinal chemistry. Its unique structure allows for various interactions with biological molecules, making it a candidate for drug development and other applications in biochemistry.

Mechanisms of Biological Activity

The biological activity of DECB can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. DECB may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Radical Formation : Some studies suggest that DECB can participate in radical-mediated reactions, which may affect cellular signaling pathways and induce oxidative stress in target cells.

- Interaction with Nucleic Acids : The compound has been shown to interact with nucleic acids, which could influence gene expression and cellular proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of DECB. For instance, a study investigated its effects on various cancer cell lines through cytotoxicity assays:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of DECB.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis through caspase activation |

| MCF-7 | 20 | Inhibition of cell cycle progression at G1 phase |

| A549 | 25 | Increased oxidative stress leading to cell death |

These findings suggest that DECB exhibits selective cytotoxicity against cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of DECB. A study evaluated its efficacy against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.

- Results : DECB demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL across different strains.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 64 | Low |

| P. aeruginosa | 48 | Moderate |

This data indicates that DECB may serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic pathways for preparing diethyl cyclopentylboronate, and how do reaction conditions influence yield and purity?

Diethyl cyclopentylboronate is typically synthesized via transesterification of boronic acids or esterification of cyclopentylboronic acid with ethanol. Key variables include catalyst choice (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (e.g., THF vs. dichloromethane), and temperature control (40–60°C). Yield optimization often requires inert atmospheres to prevent boronate hydrolysis . Purity is confirmed via GC-MS or ¹¹B NMR, with typical impurities including unreacted boronic acid or ethanol byproducts .

Q. How can diethyl cyclopentylboronate be characterized to confirm structural integrity and purity?

- Spectroscopy : ¹H and ¹³C NMR to identify cyclopentyl protons (δ 1.5–2.5 ppm) and boronate ester signals (δ 3.4–4.2 ppm). ¹¹B NMR (quartet at δ 18–22 ppm) confirms boron coordination .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization to detect degradation products.

- Elemental Analysis : C, H, and B percentages must align with theoretical values (e.g., C: ~60%, B: ~4.5%) .

Q. What safety protocols are critical when handling diethyl cyclopentylboronate in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in structurally similar boronate esters) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., ethanol).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence the reactivity of diethyl cyclopentylboronate in cross-coupling reactions?

The cyclopentyl group’s steric bulk reduces undesired protodeboronation but may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) show that electron-donating substituents on the boronate enhance oxidative addition with palladium catalysts. Experimental comparisons with linear or aryl-substituted boronates reveal 10–15% lower yields in sp³-sp² couplings due to steric hindrance .

Q. What strategies resolve contradictions in reported catalytic activity of diethyl cyclopentylboronate in asymmetric synthesis?

Discrepancies in enantioselectivity (e.g., 70% ee vs. 90% ee in allylation reactions) often arise from:

- Catalyst Purity : Residual ligands (e.g., BINAP) in palladium catalysts alter stereochemical outcomes.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents. Systematic replication studies with controlled variables (e.g., catalyst batch, solvent grade) are recommended .

Q. How can computational modeling predict the stability of diethyl cyclopentylboronate under varying pH and temperature conditions?

Molecular dynamics (MD) simulations using software like Gaussian or ORCA can model hydrolysis pathways. Key parameters:

- pH-Dependent Degradation : Protonation at boron accelerates hydrolysis; simulations show t₁/₂ = 8 hours at pH 2 vs. >48 hours at pH 7.

- Thermal Stability : Activation energy (Eₐ) calculations align with experimental DSC data (decomposition onset at ~150°C) .

Methodological Considerations

Q. What experimental designs are optimal for studying the hydrolytic stability of diethyl cyclopentylboronate in aqueous media?

- Controlled Hydrolysis : Monitor via in situ ¹¹B NMR in D₂O/CD₃CN mixtures at 25–50°C.

- Kinetic Analysis : Fit data to first-order decay models (k = 0.05–0.1 h⁻¹ at neutral pH).

- Byproduct Identification : LC-MS to detect cyclopentanol and boric acid .

Q. How should researchers address batch-to-batch variability in diethyl cyclopentylboronate synthesis?

- Quality Control : Implement inline FTIR to monitor esterification progress (C=O stretch at 1740 cm⁻¹).

- Statistical Design : Use response surface methodology (RSM) to optimize catalyst loading (0.5–2 mol%) and reaction time (4–12 hours) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。